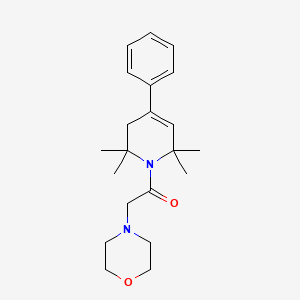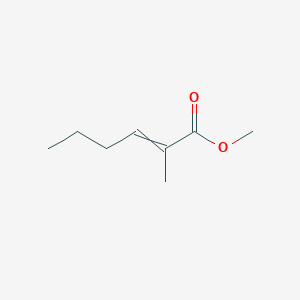
3,6-Diiodo-9-(4-iodophenyl)-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Diiodo-9-(4-iodophenyl)-9H-carbazole is a complex organic compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The presence of multiple iodine atoms in this compound makes it particularly interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diiodo-9-(4-iodophenyl)-9H-carbazole typically involves multi-step organic reactions. One common method includes the iodination of 9-phenylcarbazole at the 3 and 6 positions, followed by further iodination at the 4 position of the phenyl ring. The reaction conditions often involve the use of iodine and an oxidizing agent such as iodic acid or hydrogen peroxide in an organic solvent like chloroform or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed.
Análisis De Reacciones Químicas
Types of Reactions
3,6-Diiodo-9-(4-iodophenyl)-9H-carbazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride, potassium tert-butoxide, or palladium catalysts.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with various functional groups like alkyl, aryl, or amino groups.
Aplicaciones Científicas De Investigación
3,6-Diiodo-9-(4-iodophenyl)-9H-carbazole has several scientific research applications:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.
Pharmaceuticals: Investigated for its potential as a building block in drug synthesis, particularly in anticancer and antimicrobial agents.
Materials Science: Utilized in the synthesis of advanced materials with specific optical and electronic properties.
Mecanismo De Acción
The mechanism of action of 3,6-Diiodo-9-(4-iodophenyl)-9H-carbazole depends on its application. In organic electronics, its electronic properties facilitate charge transport and light emission. In pharmaceuticals, it may interact with specific molecular targets like enzymes or receptors, affecting biological pathways and cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- 3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole
- 3,6-Dichloro-9-(4-chlorophenyl)-9H-carbazole
- 3,6-Difluoro-9-(4-fluorophenyl)-9H-carbazole
Uniqueness
The presence of iodine atoms in 3,6-Diiodo-9-(4-iodophenyl)-9H-carbazole makes it unique compared to its bromine, chlorine, and fluorine counterparts. Iodine atoms are larger and more polarizable, which can influence the compound’s reactivity and electronic properties, making it suitable for specific applications in organic electronics and pharmaceuticals.
Propiedades
Fórmula molecular |
C18H10I3N |
|---|---|
Peso molecular |
621.0 g/mol |
Nombre IUPAC |
3,6-diiodo-9-(4-iodophenyl)carbazole |
InChI |
InChI=1S/C18H10I3N/c19-11-1-5-14(6-2-11)22-17-7-3-12(20)9-15(17)16-10-13(21)4-8-18(16)22/h1-10H |
Clave InChI |
XWOBSIVFQUMWKA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



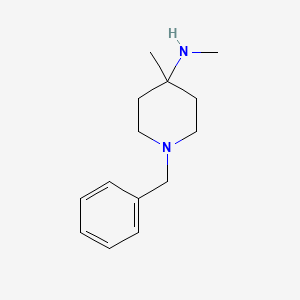


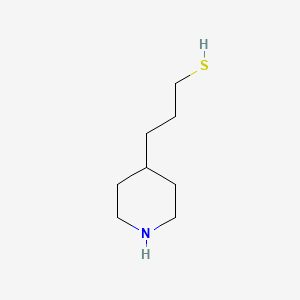

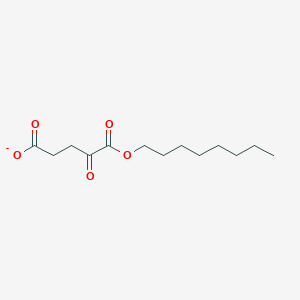
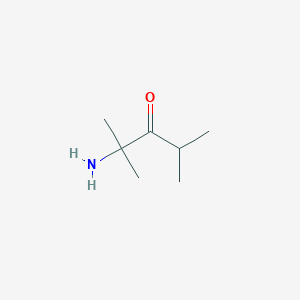

![5-Chloro-6-methoxy-2-methylbenzo[d]thiazole](/img/structure/B13960913.png)

![7H-Thiazolo[5,4-e]benzotriazole](/img/structure/B13960931.png)
